molecular formula C16H12F2N2O3S B10940258 (5Z)-5-[2-(difluoromethoxy)benzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-[2-(difluoromethoxy)benzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10940258
M. Wt: 350.3 g/mol
InChI Key: RRTLKSPETVJDNH-WQLSENKSSA-N
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Description

4-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE: is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the difluoromethoxy and furylmethyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 4-{(Z)-1-[2-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE
  • 4-{(Z)-1-[2-(METHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE

Uniqueness

The presence of the difluoromethoxy group in 4-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H12F2N2O3S

Molecular Weight

350.3 g/mol

IUPAC Name

(5Z)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H12F2N2O3S/c17-15(18)23-13-6-2-1-4-10(13)8-12-14(21)20(16(24)19-12)9-11-5-3-7-22-11/h1-8,15H,9H2,(H,19,24)/b12-8-

InChI Key

RRTLKSPETVJDNH-WQLSENKSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CC=CO3)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CO3)OC(F)F

Origin of Product

United States

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